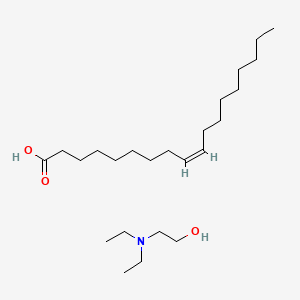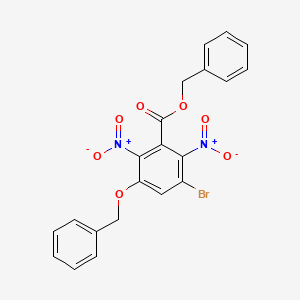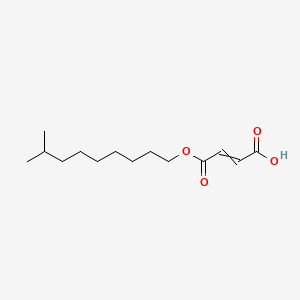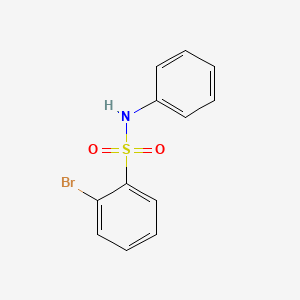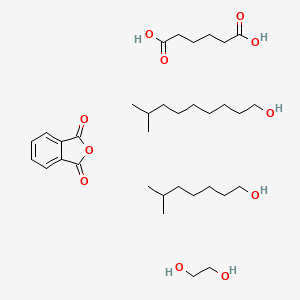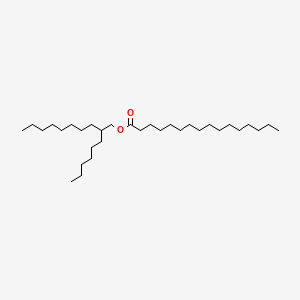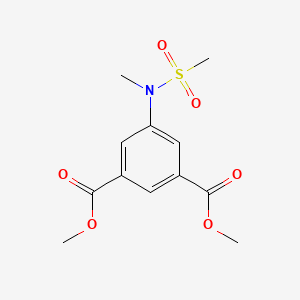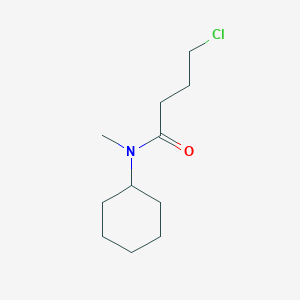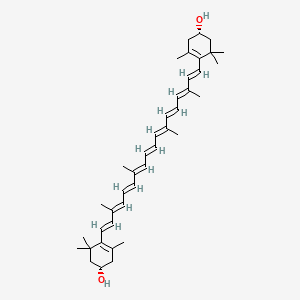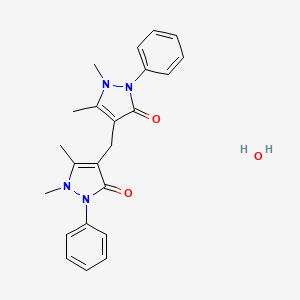
4,4'-Diantipyrylmethane 1-hydrate
Descripción general
Descripción
4,4’-Diantipyrylmethane 1-hydrate, also known as 4,4’-Methylenediantipyrine Monohydrate, is a chemical compound with the molecular formula C23H24N4O2·H2O and a molecular weight of 406.49 . It appears as a white powder to crystal .
Molecular Structure Analysis
The molecular structure of 4,4’-Diantipyrylmethane 1-hydrate consists of 23 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and one water molecule . The InChI key is OSBQFBKEVMIGTJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,4’-Diantipyrylmethane 1-hydrate is a solid at 20 degrees Celsius . It has a melting point of 156ºC and is almost transparent when dissolved in dilute HCl .Aplicaciones Científicas De Investigación
Synthesis and Spectrophotometric Applications
4,4'-Diantipyrylmethane 1-hydrate and its derivatives are synthesized for their application in spectrophotometric determination. The relationship between their structures and the sensitivity of color reactions in spectrophotometry is significant (L. Xin, 2001).
Ion Detection
Diantipyrylmethane-based electrodes have been developed for the detection of lead ions. These electrodes exhibit high sensitivity and specific concentration ranges, demonstrating the potential of diantipyrylmethane in analytical applications (S. D. Tataeva, V. S. Magomedova, K. E. Magomedov, 2016).
Reagents in Analytical Chemistry
Derivatives of diantipyrylmethane are widely used as reagents for the spectrophotometric determination of various metal and nonmetallic ions, offering good selectivity and high sensitivity (L. Zaijun, B. Hua, P. Jiaomai, 2006).
Corrosion Inhibition
Research shows that Diantipyrylmethane, particularly in combination with potassium thiocyanate, effectively inhibits corrosion in certain metal solutions, demonstrating its potential in industrial applications (K. Qiao, 2019).
Extraction of Metal Ions
Diantipyrylmethane is involved in the extraction of metal ions such as copper, cadmium, and zinc from solutions, indicating its use in environmental and analytical chemistry (M. I. Degtev, A. Stankova, D. Knutov, A. Medvedev, Mariya Yu. Russkikh, 2019).
Dye Synthesis
Diantipyrylmethane derivatives have been used in the metal-free synthesis of blue dyes, suggesting applications in material science and textile industry (Chun-ping Dong, S. Kodama, Akinori Uematsu, A. Nomoto, M. Ueshima, A. Ogawa, 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is used as a chromogenic agent in spectrophotometry and extraction photometry for the determination of metals such as au (iii), ti (iv), ir, fe (iii), mo, nd, u (iv), ir, pt, and re .
Mode of Action
As a chromogenic agent, it likely interacts with its targets (specific metal ions) to produce a color change that can be measured using spectrophotometric techniques . This allows for the quantification of these metal ions in a given sample.
Result of Action
The primary result of the action of 4,4’-Diantipyrylmethane 1-hydrate is the production of a color change when it interacts with specific metal ions. This color change can be quantified using spectrophotometric techniques, allowing for the detection and measurement of these ions .
Propiedades
IUPAC Name |
4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2.H2O/c1-16-20(22(28)26(24(16)3)18-11-7-5-8-12-18)15-21-17(2)25(4)27(23(21)29)19-13-9-6-10-14-19;/h5-14H,15H2,1-4H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBQFBKEVMIGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CC3=C(N(N(C3=O)C4=CC=CC=C4)C)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



